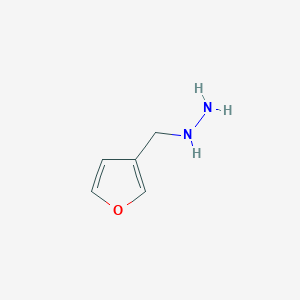
(Furan-3-ylmethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Furan-3-ylmethyl)hydrazine is an organic compound with the molecular formula C5H8N2O. It consists of a furan ring attached to a hydrazine moiety through a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Furan-3-ylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with hydrazine hydrate under mild conditions. The reaction typically proceeds in an alcohol solvent, such as ethanol, at room temperature .
Industrial Production Methods
Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
(Furan-3-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-3-ylmethyl azides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-ylmethyl azides, while reduction can produce furan-3-ylmethylamines .
Applications De Recherche Scientifique
(Furan-3-ylmethyl)hydrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound for developing new drugs.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It finds applications in the synthesis of materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism by which (Furan-3-ylmethyl)hydrazine exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-3-carboxylate hydrazones: These compounds share a similar furan ring structure but differ in the functional groups attached to the hydrazine moiety.
Hydrazine derivatives: Compounds like hydrazinecarboxamide and benzylhydrazine have similar hydrazine functionalities but different substituents.
Uniqueness
(Furan-3-ylmethyl)hydrazine is unique due to its specific combination of a furan ring and a hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
887592-21-4 |
|---|---|
Formule moléculaire |
C5H8N2O |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
furan-3-ylmethylhydrazine |
InChI |
InChI=1S/C5H8N2O/c6-7-3-5-1-2-8-4-5/h1-2,4,7H,3,6H2 |
Clé InChI |
XJYYDKZYOIPDII-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


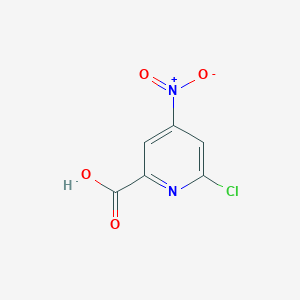
![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)
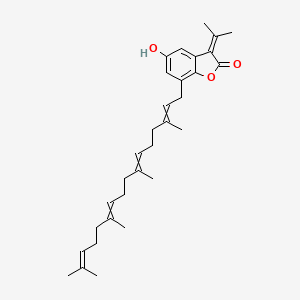
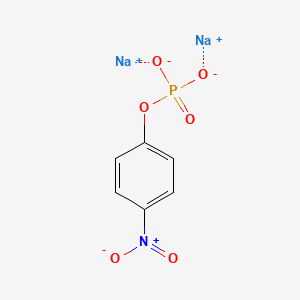
![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)
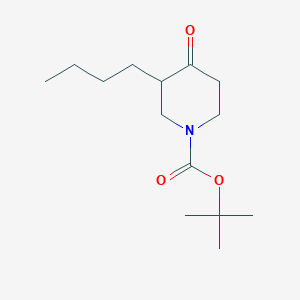
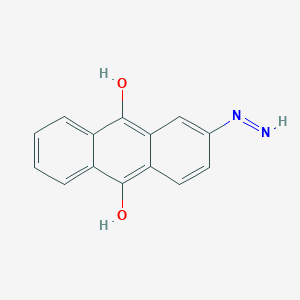
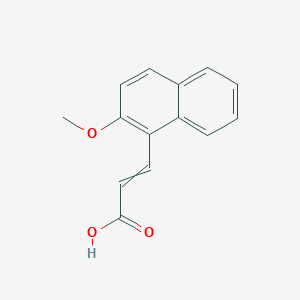


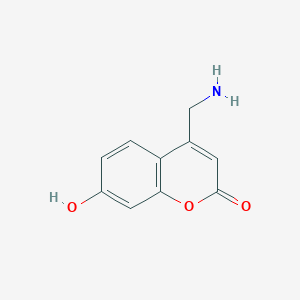
![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)
![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)
